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Compound of Interest

Compound Name: Hexadecanehydrazide

Cat. No.: B1296134 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

chemical compounds is paramount. This guide provides a comprehensive comparison of the

expected mass spectrometry fragmentation pattern of Hexadecanehydrazide with related,

well-characterized molecules. By leveraging established fragmentation principles and

experimental data from analogous compounds, this document serves as a practical reference

for the structural elucidation of long-chain fatty acid hydrazides.

Hexadecanehydrazide (C₁₆H₃₄N₂O) is a fatty acid hydrazide derived from palmitic acid. Its

structure, featuring a long aliphatic tail and a reactive hydrazide group, makes it a molecule of

interest in various chemical and pharmaceutical applications. Gas chromatography-mass

spectrometry (GC-MS) is a powerful technique for its identification, relying on the unique

fragmentation pattern generated upon electron ionization. This guide outlines the predicted

fragmentation of Hexadecanehydrazide and compares it with the experimentally determined

fragmentation of Hexadecanamide and Stearic Hydrazide to aid in its unambiguous

identification.

Predicted Mass Spectrometry Fragmentation of
Hexadecanehydrazide
The fragmentation of Hexadecanehydrazide under electron ionization (EI) is expected to be

governed by the cleavage of the alkyl chain and fragmentation around the hydrazide functional
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group. The molecular ion [M]•+ is anticipated at an m/z of 270.5. Key fragmentation pathways

include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent

carbon of the alkyl chain is a common pathway for amides and related compounds. This

would result in the formation of a resonance-stabilized acylium-type ion.

N-N Bond Cleavage: A characteristic fragmentation for hydrazides is the cleavage of the

nitrogen-nitrogen bond.

Alkyl Chain Fragmentation: The long C15H31 alkyl chain will undergo characteristic

fragmentation for alkanes, producing a series of carbocation fragments separated by 14 Da

(corresponding to CH₂ units). Prominent peaks are expected at m/z = 43, 57, 71, etc.

McLafferty Rearrangement: This is a possibility, involving the transfer of a gamma-hydrogen

from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Comparative Fragmentation Analysis
To substantiate the predicted fragmentation of Hexadecanehydrazide, we compare it with two

analogous compounds: Hexadecanamide (the corresponding amide) and Stearic Hydrazide (a

longer-chain homolog).

Hexadecanamide (C₁₆H₃₃NO)
Hexadecanamide, with a molecular weight of 255.44 g/mol , serves as a close structural

analog, differing only in the terminal functional group (amide vs. hydrazide). Its fragmentation is

well-documented and provides a strong basis for comparison. The most prominent feature in

the mass spectrum of primary amides is the base peak resulting from the McLafferty

rearrangement, if a γ-hydrogen is available, or α-cleavage. For long-chain primary amides, α-

cleavage leading to the [H₂NCO]+ ion (m/z 44) is characteristic, though for longer chains, the

alkyl fragments can be more dominant.

Stearic Hydrazide (C₁₈H₃₈N₂O)
Stearic Hydrazide (also known as Octadecanehydrazide) is a homologous fatty acid hydrazide

with a C17 alkyl chain. Its mass spectrum provides a direct comparison for a molecule with the
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same functional group but a slightly longer alkyl chain. The mass spectrum of Stearic

Hydrazide is available in the NIST Mass Spectrometry Data Center.[1]

Data Presentation: Predicted vs. Observed
Fragments
The following tables summarize the predicted major fragment ions for Hexadecanehydrazide
and the observed fragments for the comparative compounds.

Table 1: Comparison of Predicted Hexadecanehydrazide Fragments and Observed

Hexadecanamide Fragments

Predicted
Hexadecanehydrazi
de Fragment

Predicted m/z
Observed
Hexadecanamide
Fragment

Observed m/z

[M]•+ 270 [M]•+ 255

[C₁₅H₃₁CO]+ 239 [C₁₅H₃₁CO]+ 239

[CONHNH₂]+ 60 [CONH₂]+ 44

[C₄H₉]+ 57 [C₄H₉]+ 57

[C₃H₇]+ 43 [C₃H₇]+ 43

Table 2: Major Observed Fragment Ions for Stearic Hydrazide (C₁₈H₃₈N₂O)[1]
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m/z Relative Intensity
Possible Fragment
Assignment

41 100 [C₃H₅]+

43 95 [C₃H₇]+

55 98 [C₄H₇]+

57 75 [C₄H₉]+

60 30 [CONHNH₂]+

69 80 [C₅H₉]+

71 40 [C₅H₁₁]+

83 65 [C₆H₁₁]+

267 5 [M - NHNH₂]+

298 <1 [M]•+

Experimental Protocols
A robust and reliable method for the analysis of Hexadecanehydrazide and its analogs can be

achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

Accurately weigh 1 mg of the sample into a 2 mL autosampler vial.

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, chloroform, or ethyl

acetate).

Vortex the vial for 30 seconds to ensure complete dissolution.

If derivatization is required to improve volatility, common reagents like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. However, for a compound of this

molecular weight, direct injection may be feasible.

GC-MS Parameters:
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Gas Chromatograph: Agilent 7890B GC or equivalent.

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

Injection Volume: 1 µL.

Inlet Temperature: 280 °C.

Injection Mode: Splitless.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp 1: 10 °C/min to 300 °C.

Hold at 300 °C for 10 minutes.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-600.

Data Acquisition: Full scan mode.

Data Analysis: The identification of Hexadecanehydrazide is confirmed by matching the

acquired mass spectrum with the predicted fragmentation pattern and comparing its retention

time and spectrum with that of a pure standard, if available. The NIST Mass Spectral Library

can be used to identify potential co-eluting impurities.

Visualizing Fragmentation and Workflow
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To better understand the processes involved, the following diagrams illustrate the predicted

fragmentation pathway of Hexadecanehydrazide and a typical experimental workflow for its

analysis.

Hexadecanehydrazide
[C15H31CONHNH2]•+

m/z = 270

[C15H31CO]+
m/z = 239 -•NHNH2

[CONHNH2]+
m/z = 60

 -•C15H31

[C15H31]+
m/z = 211

 -CONHNH2

Alkyl Chain Fragments Loss of CO

[CnH2n+1]+
e.g., C4H9+ (m/z 57)

 C-C Cleavage

[NHNH2]•

Click to download full resolution via product page

Predicted Fragmentation Pathway of Hexadecanehydrazide
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Experimental Workflow for GC-MS Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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